Ethyl 7-chloro-2H-chromene-3-carboxylate

Description

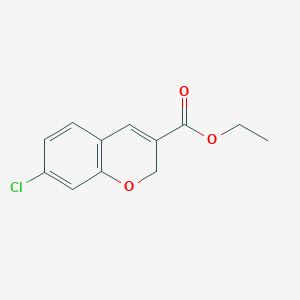

Ethyl 7-chloro-2H-chromene-3-carboxylate is a chlorinated chromene derivative with a molecular formula of C₁₂H₁₁ClO₄ and a molecular weight of 254.67 g/mol. Chromenes are heterocyclic compounds containing a benzopyran backbone, widely studied for their biological and photophysical properties.

Chromene derivatives, including halogenated variants, are explored for applications in antimicrobial agents, fluorescent probes, and organic electronics due to their tunable electronic properties . The chloro substituent at position 7 may influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical in crystal packing and material science applications .

Propriétés

Formule moléculaire |

C12H11ClO3 |

|---|---|

Poids moléculaire |

238.66 g/mol |

Nom IUPAC |

ethyl 7-chloro-2H-chromene-3-carboxylate |

InChI |

InChI=1S/C12H11ClO3/c1-2-15-12(14)9-5-8-3-4-10(13)6-11(8)16-7-9/h3-6H,2,7H2,1H3 |

Clé InChI |

PSZOWOCNIHUFLS-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC2=C(C=C(C=C2)Cl)OC1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 7-chloro-2H-chromene-3-carboxylate, highlighting differences in substituents, synthesis, and biological activity:

Key Comparisons:

Substituent Effects: Chloro vs. Hydroxy groups facilitate hydrogen bonding, influencing solubility and crystal packing . Positional Isomerism (6-Cl vs. 7-Cl): The 7-chloro derivative may exhibit distinct electronic effects due to proximity to the chromene oxygen, altering reactivity and biological interactions compared to the 6-chloro isomer .

Synthetic Routes: Most chromene derivatives are synthesized via Knoevenagel condensation of substituted benzaldehydes with malonate esters. For example, ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate is prepared by refluxing 2,4-dihydroxybenzaldehyde with diethyl malonate in ethanol . The 7-chloro variant likely uses a chlorinated aldehyde precursor under similar conditions.

Biological Activity: Chlorinated chromenes are less studied than hydroxyl or amino derivatives but show promise in antimicrobial applications. For instance, 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives exhibit significant antimicrobial activity, suggesting that halogenation could enhance potency . The diethylamino substituent in methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate enables fluorescence, making it useful in optical materials .

Physical and Spectral Properties :

- NMR Data : Chloro substituents deshield adjacent protons, as seen in the downfield shifts of aromatic protons in related compounds (e.g., δ 7.34–8.63 ppm in 7-substituted chromenes ).

- Crystal Packing : The planar chromene ring in ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate facilitates tight packing, critical for optoelectronic applications .

Applications: Hydroxy and amino derivatives are prioritized for drug discovery due to hydrogen-bonding capabilities, while chloro and benzo-annulated analogs are explored in materials science (e.g., laser dyes, OLEDs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.